molecular formula C10H11N3 B12230533 2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile

2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile

Cat. No.: B12230533
M. Wt: 173.21 g/mol
InChI Key: OZEMYDPWHSEMCT-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that features both an azetidine ring and a pyridine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and is carried out under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The use of microwave irradiation and catalytic amounts of molecular iodine has been reported to enhance the reaction rate and yield . This green synthesis approach is advantageous for industrial applications due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-6-methylpyridine-3-carbonitrile is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(azetidin-1-yl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c1-8-3-4-9(7-11)10(12-8)13-5-2-6-13/h3-4H,2,5-6H2,1H3

InChI Key

OZEMYDPWHSEMCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCC2

Origin of Product

United States

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